molecular formula C9H11N3 B1345495 2-Pyrazoline, 3-amino-1-phenyl- CAS No. 3314-35-0

2-Pyrazoline, 3-amino-1-phenyl-

Cat. No. B1345495
CAS RN: 3314-35-0
M. Wt: 161.2 g/mol
InChI Key: QENUTIJJGGTTPE-UHFFFAOYSA-N
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Description

2-Pyrazoline, 3-amino-1-phenyl- is a compound with the molecular formula C9H11N3 . It is also known by other names such as 1-phenyl-4,5-dihydro-1H-pyrazol-3-amine and 3-AMINO-4,5-DIHYDRO-1-PHENYLPYRAZOLE .


Synthesis Analysis

The synthesis of 2-Pyrazoline, 3-amino-1-phenyl- involves various methods. One such method involves the use of a heterobifunctional chromogenic reagent 3-amino-1-phenyl-2-pyrazoline-5-ketone (PAP) bearing amino and active methylene groups, which readily reacts with reducing glycans .


Molecular Structure Analysis

The molecular structure of 2-Pyrazoline, 3-amino-1-phenyl- includes two adjacent nitrogen atoms within the ring. The compound has a molecular weight of 161.20 g/mol . The IUPAC name of the compound is 2-phenyl-3,4-dihydropyrazol-5-amine .


Chemical Reactions Analysis

The compound 2-Pyrazoline, 3-amino-1-phenyl- is involved in various chemical reactions. For instance, it has been used as a reagent in the detection of pre-column-labeled glycans via high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) .


Physical And Chemical Properties Analysis

The compound 2-Pyrazoline, 3-amino-1-phenyl- has a molecular weight of 161.20 g/mol . Its computed properties include a XLogP3-AA value of 0.9 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Amino-1-phenyl-2-pyrazoline and its derivatives are valuable building blocks in the synthesis of a wide range of heterocyclic compounds. The unique reactivity of these compounds allows for mild reaction conditions in generating versatile cynomethylene dyes and various classes of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. This extensive application in heterocyclic synthesis underscores its significance in organic and medicinal chemistry research Gomaa & Ali, 2020.

Therapeutic Applications

Research has highlighted the diverse biological properties of pyrazoline derivatives, making them subjects of increased interest for therapeutic applications. These derivatives exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, anticancer, and more. The broad spectrum of activity suggests potential for developing novel therapeutic agents based on the pyrazoline scaffold Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022.

Pharmacological Effects

The pharmacological effects of 3-amino-1-phenyl-2-pyrazoline derivatives are particularly notable in the context of neurodegenerative diseases. These compounds have been studied for their neuroprotective properties, showing promise in the management of conditions like Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. The mechanism of action often involves the inhibition of key enzymes such as monoamine oxidase and acetylcholinesterase, indicating their potential utility in treating neurodegenerative disorders Ahsan et al., 2022.

Future Directions

The compound 2-Pyrazoline, 3-amino-1-phenyl- and its derivatives have potential applications in various fields. For instance, they have been studied for their potential anticancer properties . Furthermore, they have been used as reagents in the detection of glycans . Future research could explore these and other potential applications of the compound.

properties

IUPAC Name

2-phenyl-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENUTIJJGGTTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186792
Record name 2-Pyrazoline, 3-amino-1-phenyl-
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazoline, 3-amino-1-phenyl-

CAS RN

3314-35-0
Record name 3-Amino-1-phenyl-2-pyrazoline
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Record name 3-Amino-1-phenylpyrazole
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Record name 3-Amino-1-phenylpyrazole
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Record name 2-Pyrazoline, 3-amino-1-phenyl-
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Record name 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine
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Record name 3-AMINO-1-PHENYLPYRAZOLE
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Synthesis routes and methods I

Procedure details

Preparation of the novel 3-substituted amino-1-phenyl-2-pyrazoline and 3-substituted amino-1-substituted phenyl-2-pyrazoline compounds V of the instant invention, which exhibit the pharmaceutical activity as herein described, is accomplished by the adaptation of the procedure of Duffin, G. F. and Kendall, J. D., J. Chem. Soc., 1954, 408; with modifications in accordance with the following reaction scheme: ##STR6## wherein R1, R2 and R3 are as previously defined. In accordance with the above reaction scheme, phenylhydrazine or a halogen-mono or disubstituted phenylhydrazine hydrochloride II such as p-chlorophenylhydrazine hydrochloride, m-chlorophenylhydrazine hydrochloride, m-fluorophenylhydrazine hydrochloride or 3,4-dichlorophenylhydrazine hydrochloride is reacted with an α, β-unsaturated nitrile I, such as acrylonitrile, methacrylonitrile, crotononitrile, cinnamonitrile, butyl acrylonitrile or compounds such as β-ethoxypropionitrile (which can undergo base catalyzed elimination to yield I) in a base catalyzed condensation procedure, with a base such as sodium ethoxide or choline hydrate in absolute ethanol. The reaction mixture is refluxed for a period of from 2-18 hours then the solvent is removed in vacuo. The addition of water gives a filterable solid which is collected, dissolved in dichloromethane and passed through a short column of a hydrous magnesium silicate. The column effluent is then refluxed on a steam bath with the gradual addition of hexane until crystallization is noted. Recrystallization from the same solvent pair (with or without additional treatment with a hydrous magnesium silicate) or from acetone-hexane provides the 3-amino-1-phenyl-2-pyrazoline and 3-amino-1-mono and disubstituted phenyl-2-pyrazoline compounds III. If the pyrazoline III is not soluble in dichloromethane, recrystallization may be accomplished from acetone-hexane, 95% ethanol or benzene with the omission of the hydrous magnesium silicate treatment phase.
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choline hydrate
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3-substituted amino-1-phenyl-2-pyrazoline
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3-substituted amino-1-substituted phenyl-2-pyrazoline
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disubstituted phenylhydrazine hydrochloride
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Synthesis routes and methods II

Procedure details

A 2.0 g. amount of sodium metal is dissolved in 100 ml. of absolute ethanol, then 40.0 ml. of phenylhydrazine is added followed by 26.0 ml. of acrylonitrile. The reaction mixture is refluxed for 3 hours with exothermic crystallization of a product. The product is collected by filtration and washed with 95% ethanol. The material is recrystallized from dichloromethane-benzene to give 43.6 g. of the desired product as a solid, m.p. 168°-170.5° C.
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